7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one
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Overview
Description
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Mechanism of Action
Target of Action
Similar compounds have shown to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .
Biochemical Pathways
Similar compounds have been found to affect the jnk and p38 pathways .
Pharmacokinetics
Similar compounds have been found to bind efficiently to gsts and display lipophilic properties suitable for crossing the plasma membrane .
Result of Action
Similar compounds have been found to induce apoptosis and cell cycle arrest .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid, followed by nucleophilic attack with semicarbazides or thiosemicarbazides . This method allows for the formation of the oxadiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: Another member of the oxadiazole family with similar structural properties but different reactivity.
1,3,4-oxadiazole: Known for its applications in pharmaceuticals and materials science.
1,2,5-oxadiazolo[3,4-b]pyrazine: A closely related compound with unique electronic properties.
Uniqueness
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one stands out due to its specific reactivity with thiols, making it a valuable tool in biological imaging and diagnostics. Its unique structural features also contribute to its versatility in various scientific applications .
Properties
IUPAC Name |
7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPZSBSJPZKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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